CYP11B2 (Aldosterone Synthase) Inhibition: High Potency and Target Selectivity
Derivatives synthesized from 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride exhibit potent inhibition of human CYP11B2, a therapeutic target for hypertension and heart failure. Crucially, these derivatives demonstrate significant selectivity over the closely related CYP11B1 (cortisol synthase), mitigating the risk of cortisol suppression [1].
| Evidence Dimension | Enzyme inhibition (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | CYP11B2 IC50 = 2 nM; CYP11B1 IC50 = 11 nM |
| Comparator Or Baseline | CYP11B1 (human) IC50 = 11 nM |
| Quantified Difference | 5.5-fold selectivity for CYP11B2 over CYP11B1 |
| Conditions | Human CYP11B2 and CYP11B1 expressed in HEK293A cells; deoxycorticosterone substrate |
Why This Matters
This selectivity profile is critical for minimizing cortisol-related side effects, making it a valuable starting point for developing safer cardiovascular therapeutics.
- [1] BindingDB. BDBM50238108 (CHEMBL4070230). IC50 data for human CYP11B2 (2 nM) and CYP11B1 (11 nM). Curated by ChEMBL. View Source
